molecular formula C23H28ClN3O3S B2855256 (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 612525-29-8

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2855256
CAS No.: 612525-29-8
M. Wt: 462.01
InChI Key: JJKNKMRYSNDKAH-UHFFFAOYSA-N
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Description

This compound features a methanone core bridging two pharmacologically relevant moieties:

  • 4-(Azepan-1-ylsulfonyl)phenyl group: A seven-membered azepane ring sulfonylated at the para position of a phenyl ring.
  • 4-(3-Chlorophenyl)piperazine: A piperazine ring substituted at the para position with a 3-chlorophenyl group, a common motif in CNS-targeting ligands due to its electron-withdrawing and lipophilic properties.

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3S/c24-20-6-5-7-21(18-20)25-14-16-26(17-15-25)23(28)19-8-10-22(11-9-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKNKMRYSNDKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H24ClN3O3SC_{19}H_{24}ClN_3O_3S. Its structure includes a piperazine ring and an azepane sulfonamide moiety, which are known to influence biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : Similar compounds have been noted for their ability to act as serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders such as depression and anxiety .
  • Antimicrobial Activity : Studies indicate that sulfonamide derivatives exhibit antibacterial properties. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth, particularly against strains like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Biological Activity Data

A summary of key biological activities associated with this compound is presented in the table below:

Activity Type Effect Reference
Serotonin Reuptake InhibitionPotential antidepressant effects
AntibacterialModerate to strong against Salmonella typhi and Bacillus subtilis
AChE InhibitionEffective inhibitor
Urease InhibitionStrong inhibitory activity

Case Studies

  • Antidepressant Effects : A study evaluated the efficacy of similar piperazine derivatives as SSRIs in animal models. The results indicated significant reductions in depressive behaviors, suggesting that the azepane-sulfonamide structure may enhance these effects by modulating serotonin levels .
  • Antimicrobial Evaluation : A series of experiments tested various derivatives against common bacterial strains. The compound exhibited a notable inhibition zone against Bacillus subtilis, indicating its potential as an antimicrobial agent. The IC50 values for urease inhibition were reported at 2.14 µM, showcasing its potency relative to standard inhibitors .
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to target enzymes, suggesting a strong interaction profile that could be leveraged for drug development .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point/State Reference
(Target) (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone Piperazin-1-yl-methanone R₁: 4-(Azepan-1-ylsulfonyl)phenyl; R₂: 3-Chlorophenyl ~465.0 (estimated) Not reported N/A
(3-Chlorophenyl)(4-(4-(pyridin-2-yl)phenyl)piperazin-1-yl)methanone (21) Piperazin-1-yl-methanone R₁: Pyridinyl-phenyl; R₂: 3-Chlorophenyl 400.12 158–159 °C (solid)
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone Piperazin-1-yl-methanone R₁: 2-Methoxyphenyl; R₂: 3-Chlorophenyl 330.81 Not reported
(3-Chlorophenyl)[4-(naphthalene-2-sulfonyl)piperazin-1-yl]methanone Piperazin-1-yl-methanone R₁: Naphthalene-2-sulfonyl; R₂: 3-Chlorophenyl Not reported Not reported
1-(4-Chlorophenyl)cyclopropylmethanone Piperazin-1-yl-methanone R₁: Cyclopropyl-4-chlorophenyl; R₂: None Not reported Not reported
Key Observations:
  • Substituent Impact on Lipophilicity : The target compound’s azepane-sulfonyl group likely increases lipophilicity (logP ~3–4, inferred from analogs ) compared to pyridinyl (compound 21, logP ~2.7) or methoxy groups (compound in , logP ~3.45).
Key Observations:
  • Synthetic Complexity : The azepane-sulfonyl group in the target compound may require multi-step synthesis, similar to sulfonylated analogs in .
  • Purity and Stability : High-purity analogs (e.g., 98% in ) suggest rigorous purification methods (e.g., flash chromatography ), which would be critical for the target compound.

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